molecular formula C11H12F3N3OS B10948792 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B10948792
M. Wt: 291.29 g/mol
InChI Key: SEURKZCAMNZLQL-UHFFFAOYSA-N
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Description

N~1~-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a chemical compound with the molecular formula C11H12F3N3OS. It is characterized by the presence of an allyl group, a pyrimidinyl ring substituted with a methyl and trifluoromethyl group, and a sulfanylacetamide moiety

Preparation Methods

The synthesis of N1-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can be achieved through several routes. One common method involves the reaction of 4-methyl-6-(trifluoromethyl)-2-pyrimidinethiol with allyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetamide to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Chemical Reactions Analysis

N~1~-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~1~-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidinyl ring can interact with nucleophilic sites on proteins, leading to the formation of stable complexes .

Comparison with Similar Compounds

N~1~-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:

N~1~-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12F3N3OS

Molecular Weight

291.29 g/mol

IUPAC Name

2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C11H12F3N3OS/c1-3-4-15-9(18)6-19-10-16-7(2)5-8(17-10)11(12,13)14/h3,5H,1,4,6H2,2H3,(H,15,18)

InChI Key

SEURKZCAMNZLQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NCC=C)C(F)(F)F

Origin of Product

United States

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